2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
This compound is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also a basic building block for making protein degrader libraries .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
This compound is amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The compound is a solid at 20°C and should be stored under inert gas at a temperature between 2-8°C . It is air sensitive and heat sensitive .Scientific Research Applications
Synthesis and Biological Activity
- A study by Sun et al. (2022) discusses the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. Some compounds showed the ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in vitro (Sun et al., 2022).
Novel Synthesis Methods
- Research by Hai (2007) developed a more economical and commercially viable synthesis route for a compound related to 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione (Hai, 2007).
Structural Analysis and Properties
- Zhu et al. (2005) investigated the crystal structure of a compound related to this compound, highlighting its molecular arrangement and hydrogen bonding patterns (Zhu et al., 2005).
Synthesis Techniques
- A method described by Schubert-Zsilavecz et al. (1991) for synthesizing 2H-isoindole-4,7-diones involves heating α-amino acids with carbonyl compounds to generate azomethine ylides (Schubert-Zsilavecz et al., 1991).
Crystal Structure Analysis
- Park et al. (2015) conducted a detailed study on the crystal structure of flumioxazin, a compound structurally related to this compound (Park et al., 2015).
Chemical Reduction Processes
- Hou et al. (2007) explored the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles, which are related to the chemical structure (Hou et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .
Mode of Action
The compound acts as a functionalized cereblon ligand for the development of Thalidomide based PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This compound recognizes the E3 ubiquitin ligase and the target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The compound is involved in the protein degradation pathway . By tagging specific proteins for degradation, it can modulate the levels of these proteins within the cell . This can have downstream effects on various cellular processes, depending on the specific proteins targeted .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to changes in cellular processes, depending on the specific protein targeted . For example, if the target protein is involved in cell proliferation, its degradation could potentially slow down or stop the proliferation of cells .
Safety and Hazards
Future Directions
Research on traditional small-molecule inhibitors has encountered difficulties, and scientists have focused on its improvement . The development of small-molecule inhibitors requires a different approach . Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . This compound plays an important role in the development of protease degradation drugs .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione' involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with iodine and isatoic anhydride in the presence of a dehydrating agent.", "Starting Materials": [ "2,6-dioxopiperidine-3-carboxylic acid", "iodine", "isatoic anhydride", "dehydrating agent" ], "Reaction": [ "Step 1: 2,6-dioxopiperidine-3-carboxylic acid is reacted with iodine in the presence of a dehydrating agent to form 2-iodo-2,6-dioxopiperidine-3-carboxylic acid.", "Step 2: The 2-iodo-2,6-dioxopiperidine-3-carboxylic acid is then reacted with isatoic anhydride to form the desired compound, 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione." ] } | |
CAS RN |
959150-64-2 |
Molecular Formula |
C13H9IN2O4 |
Molecular Weight |
384.1 |
Purity |
95 |
Origin of Product |
United States |
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